3,7-Dihydro-2-(5-oxohexyloxy)-3,7-dimethyl-6h-purine-6-one
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Overview
Description
3,7-Dihydro-2-(5-oxohexyloxy)-3,7-dimethyl-6h-purine-6-one is a derivative of purine, a heterocyclic aromatic organic compound This compound is known for its unique structure, which includes a purine ring substituted with a 5-oxohexyloxy group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydro-2-(5-oxohexyloxy)-3,7-dimethyl-6h-purine-6-one typically involves the reaction of a purine derivative with a 5-oxohexyloxy group. One common method involves the use of sodium peroxydisulfate (SPDS) assisted by UV irradiation. This method has been shown to be effective in producing the desired compound with high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced oxidation processes (AOP) and other industrial-scale chemical reactions can help in the efficient production of this compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,7-Dihydro-2-(5-oxohexyloxy)-3,7-dimethyl-6h-purine-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Sodium peroxydisulfate (SPDS) and UV irradiation are commonly used for oxidation reactions.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) can be used under mild conditions.
Substitution: Halogenation and alkylation reactions can be performed using appropriate halogenating agents and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions with SPDS and UV irradiation can produce various oxidation products, including the desired 3,7-dimethyl-6-(5-oxohexyloxy)-3,7-dihydro-2H-purin-2-one .
Scientific Research Applications
3,7-Dihydro-2-(5-oxohexyloxy)-3,7-dimethyl-6h-purine-6-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives and as a model compound for studying purine chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cardiovascular diseases and cancer.
Mechanism of Action
The mechanism of action of 3,7-Dihydro-2-(5-oxohexyloxy)-3,7-dimethyl-6h-purine-6-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in cocoa and chocolate.
Pentoxifylline: A pharmaceutical compound used to improve blood flow.
Uniqueness
3,7-Dihydro-2-(5-oxohexyloxy)-3,7-dimethyl-6h-purine-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine and theobromine, this compound has a 5-oxohexyloxy group, which may contribute to its unique biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C13H18N4O3 |
---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
3,7-dimethyl-2-(5-oxohexoxy)purin-6-one |
InChI |
InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-20-13-15-12(19)10-11(17(13)3)14-8-16(10)2/h8H,4-7H2,1-3H3 |
InChI Key |
CLRYVSDJQZFSRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCOC1=NC(=O)C2=C(N1C)N=CN2C |
Origin of Product |
United States |
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